8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one
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Overview
Description
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one is a complex organic compound belonging to the class of pyranochromenes. Pyranochromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one typically involves multiple steps. One common synthetic route starts with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then reacts with 2-methylbut-3-yn-2-ol, followed by a Claisen rearrangement to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds to 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one include other pyranochromenes like deguelin, glyinflanin K, and glyasperin M. These compounds share structural similarities but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5,5-dimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C17H18O3/c1-17(2)7-6-10-8-13-11-4-3-5-12(11)16(18)19-15(13)9-14(10)20-17/h8-9H,3-7H2,1-2H3 |
InChI Key |
FLPGOCTWIIUWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=O)C4=C3CCC4)C |
Origin of Product |
United States |
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